molecular formula C13H17NO2 B11885627 Acetamide, N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-3-yl)- CAS No. 54444-95-0

Acetamide, N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-3-yl)-

Cat. No.: B11885627
CAS No.: 54444-95-0
M. Wt: 219.28 g/mol
InChI Key: ZRLXQZOZXJJZEJ-UHFFFAOYSA-N
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Description

N-(6,7-Dimethylchroman-3-yl)acetamide is an organic compound belonging to the chroman family Chromans are a class of compounds characterized by a benzopyran ring system, which is a fusion of a benzene ring and a pyran ring This particular compound features two methyl groups at the 6 and 7 positions of the chroman ring and an acetamide group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-Dimethylchroman-3-yl)acetamide typically involves the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde or ketone.

    Introduction of Methyl Groups: The methyl groups at the 6 and 7 positions can be introduced through alkylation reactions.

    Acetamide Formation:

Industrial Production Methods

Industrial production of N-(6,7-Dimethylchroman-3-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-Dimethylchroman-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted chroman derivatives.

Mechanism of Action

The mechanism of action of N-(6,7-Dimethylchroman-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6,7-Dimethylchroman-3-yl)acetamide is unique due to the presence of the acetamide group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

54444-95-0

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-(6,7-dimethyl-3,4-dihydro-2H-chromen-3-yl)acetamide

InChI

InChI=1S/C13H17NO2/c1-8-4-11-6-12(14-10(3)15)7-16-13(11)5-9(8)2/h4-5,12H,6-7H2,1-3H3,(H,14,15)

InChI Key

ZRLXQZOZXJJZEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OCC(C2)NC(=O)C

Origin of Product

United States

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